Diltiazem-d5 HCl Diltiazem-d5 HCl CAS Number: 33286-22-5 (unlabeled)
Brand Name: Vulcanchem
CAS No.:
VCID: VC0212440
InChI:
SMILES:
Molecular Formula: C22H21D5N2O4S.HCl
Molecular Weight: 456.01

Diltiazem-d5 HCl

CAS No.:

Cat. No.: VC0212440

Molecular Formula: C22H21D5N2O4S.HCl

Molecular Weight: 456.01

* For research use only. Not for human or veterinary use.

Diltiazem-d5 HCl -

Specification

Molecular Formula C22H21D5N2O4S.HCl
Molecular Weight 456.01

Introduction

Chemical Identity and Structural Characterization

Diltiazem-d5 Hydrochloride is a deuterium-labeled analog of diltiazem hydrochloride, a widely used calcium channel blocker. The compound features five deuterium atoms strategically incorporated into the molecular structure, specifically in the dimethylamino group and the ethyl chain connecting this group to the benzothiazepine ring system.

Chemical Properties

The chemical properties of Diltiazem-d5 Hydrochloride are summarized in Table 1:

PropertyValue
CAS Number2012598-87-5
Molecular FormulaC20H19D5N2O3S·HCl
Molecular Weight414.0 g/mol
IUPAC Name(2S,3S)-3-Hydroxy-2-(4-methoxyphenyl)-5-(2-(methyl(methyl-d3)amino)ethyl-1,1-d2)-2,3-dihydrobenzo[b] thiazepin-4(5H)-one hydrochloride
Deuteration Pattern(methyl-d3)amino)ethyl-1,1-d2)
Physical StateSolid

The compound features deuterium atoms at specific positions: three deuterium atoms replace hydrogen in one methyl group of the dimethylamino moiety (methyl-d3), and two deuterium atoms replace hydrogen atoms in the ethyl chain connecting to the benzothiazepine structure (ethyl-1,1-d2) .

Synthesis and Production Methods

The synthesis of Diltiazem-d5 Hydrochloride involves specialized techniques to introduce deuterium atoms at specific positions while maintaining the stereochemical integrity of the molecule.

Deuteration Strategies

The preparation of Diltiazem-d5 HCl typically follows similar synthetic routes to those used for the parent compound, with modifications to incorporate deuterium atoms. The synthesis of diltiazem involves several key steps, including asymmetrical epoxidation, hydrogen chloride addition, and acetylation .

For deuteration, specialized reagents like methyl-d3 amines are utilized during the N-alkylation step to introduce the labeled methyl groups. The ethyl chain deuteration is typically achieved through the use of deuterated starting materials or through hydrogen-deuterium exchange reactions under controlled conditions .

Quality Control Parameters

Production of pharmaceutical-grade Diltiazem-d5 HCl requires stringent quality control measures to ensure isotopic purity. Analytical techniques employed include:

  • Nuclear Magnetic Resonance (NMR) spectroscopy to confirm deuterium incorporation

  • Mass spectrometry to verify molecular weight and deuteration pattern

  • HPLC to assess chemical purity (typically >98%)

Analytical Applications

Diltiazem-d5 Hydrochloride serves as a crucial internal standard in quantitative analysis of diltiazem and its metabolites in biological samples. The compound's primary applications lie in mass spectrometry-based techniques.

Mass Spectrometric Analysis

Diltiazem-d5 HCl functions effectively as an internal standard due to its:

  • Identical chemical behavior to the unlabeled compound

  • Different mass that allows for chromatographic distinction

  • Stable isotope incorporation that doesn't exchange under typical analytical conditions

The compound is particularly valuable in LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) methods, where it enables precise quantification of diltiazem in complex biological matrices. The five-deuterium mass shift provides sufficient separation from the parent compound in mass spectra while maintaining nearly identical retention times in chromatographic separations .

Quantification Methods Development

Research has demonstrated that Diltiazem-d5 HCl enables the development of highly sensitive and specific analytical methods for diltiazem quantification. The lower limit of quantification for diltiazem using such methods has been reported to reach as low as 1 μg/L in plasma samples .

Table 2 provides a comparison of analytical parameters achieved with Diltiazem-d5 HCl as an internal standard:

Analytical ParameterPerformance
Limit of Detection (LOD)0.0408-0.0633 μg/mL
Limit of Quantification (LOQ)0.2668-0.450 μg/mL
Linearity Range25-250% of specified limit
Recovery98-102%
Precision (RSD)<2%

These performance metrics demonstrate the efficacy of Diltiazem-d5 HCl as an internal standard for precise quantification .

Comparative Analysis with Related Deuterated Compounds

Several deuterated analogs of diltiazem and its metabolites exist, each serving specific analytical purposes. Table 3 compares Diltiazem-d5 HCl with related compounds:

CompoundMolecular FormulaMolecular WeightKey Application
Diltiazem-d5 HClC20H19D5N2O3S·HCl414.0 g/molInternal standard for diltiazem quantification
Diltiazem-d6C22H20D6N2O4S420.55 g/molGC-MS or LC-MS quantification with added sensitivity
Desacetyldiltiazem-d5 HClC20H19D5N2O3S·HCl413.97 g/molQuantification of the major metabolite
N-Desmethyldiltiazem-d5VariousVariousAnalysis of minor metabolites

Pharmacokinetic and Metabolic Considerations

Metabolism of Parent Compound

Understanding the metabolism of diltiazem is essential to appreciate the analytical utility of Diltiazem-d5 HCl. The parent compound undergoes extensive metabolism via:

  • N-demethylation and O-demethylation (via cytochrome P450, primarily CYP3A4)

  • Deacetylation (via plasma and tissue esterases)

  • Conjugation (sulfation and glucuronidation)

The major metabolite, desacetyl diltiazem, retains 25-50% of the coronary vasodilation activity of the parent compound and reaches plasma levels 10-20% of diltiazem . Other significant metabolites include N-desmethyl diltiazem and N,N-didesmethyl diltiazem .

Analytical Challenges in Diltiazem Quantification

The complex metabolism of diltiazem presents analytical challenges that Diltiazem-d5 HCl helps address:

  • Multiple metabolites with similar structures require high specificity

  • Rapid metabolism necessitates sensitive detection methods

  • Varying pharmacokinetics between individuals requires precise quantification

Research Applications and Method Development

HPLC Method Development

Research has utilized Diltiazem-d5 HCl in developing stability-indicating HPLC methods for diltiazem and its metabolites. These methods typically employ:

  • Reversed-phase HPLC with C8 or C18 columns

  • UV detection at 237-240 nm

  • Mobile phases consisting of acetonitrile:buffer mixtures (typically 40:60 ratio)

  • Validation for linearity, precision, accuracy, and specificity

One notable method employed a gradient stability-indicating HPLC approach with Diltiazem-d5 HCl as an internal standard, enabling simultaneous determination of diltiazem and its metabolites with high sensitivity .

Stability Studies Using Deuterated Standards

Diltiazem-d5 HCl has proven valuable in stability studies of diltiazem formulations. Research findings indicate:

  • Desacetyl diltiazem forms more rapidly under stress conditions than other degradation products

  • Hydrolysis degradation occurs more readily than oxidative degradation

  • Thermal stress significantly impacts drug stability

These studies highlight the utility of Diltiazem-d5 HCl in pharmaceutical quality control and stability testing applications.

Formulation and Delivery System Analysis

Quality Control in Pharmaceutical Formulations

Diltiazem-d5 HCl serves as a reference standard for quality control testing of diltiazem in various pharmaceutical formulations:

  • Extended-release capsules

  • Immediate-release tablets

  • Controlled-release formulations

  • Transdermal delivery systems

In extended-release formulations, the compound enables precise quantification throughout dissolution testing, with sampling points typically at 2, 8, 14, and 24 hours to establish release profiles .

Novel Delivery System Development

Research utilizing deuterated diltiazem standards has contributed to the development of:

  • Floating tablets that utilize HPMC polymers of various grades (K4M, K15M, K100M) and sodium bicarbonate as gas-generating agents

  • Bilayer tablets combining immediate and sustained-release properties

  • Transdermal delivery systems using permeation enhancers

These formulation advancements benefit from the analytical precision enabled by deuterated standards like Diltiazem-d5 HCl.

Future Research Directions

Emerging Analytical Technologies

Future applications of Diltiazem-d5 HCl may expand with emerging analytical technologies:

  • Ultra-high-performance liquid chromatography (UHPLC) methods with sub-2 μm particle columns

  • High-resolution mass spectrometry for metabolite identification

  • Automated sample preparation platforms for high-throughput analysis

These technological advances may further enhance the utility of deuterated standards in pharmaceutical analysis .

Personalized Medicine Applications

As personalized medicine advances, Diltiazem-d5 HCl may prove increasingly valuable in:

  • Therapeutic drug monitoring to optimize individual dosing

  • Pharmacogenomic studies correlating metabolism patterns with genetic variants

  • Point-of-care testing technologies requiring robust internal standards

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